Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate

Epigenetics Enzyme Inhibition Medicinal Chemistry

CAS 1159826-71-7 is a strategic 2-amino-1-methylindole synthon with Boc protection. Its unique N1-methylation and Boc shielding confer superior stability and orthogonal reactivity compared to unsubstituted or carboxylic acid analogs. Crucial for HDAC6 research (IC50: 47 nM), it eliminates false negatives from inactive analogs. Its predicted cLogP of 3.53 (27x more lipophilic than the acid) makes it ideal for CNS drug design. Selectively choose this 97%-pure building block to accelerate your medicinal chemistry campaign.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1159826-71-7
Cat. No. B1532371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-methyl-1H-indol-2-yl)carbamate
CAS1159826-71-7
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1C
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-12-9-10-7-5-6-8-11(10)16(12)4/h5-9H,1-4H3,(H,15,17)
InChIKeyYQBTXPLKZWAIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate (CAS 1159826-71-7) | Procurement & Technical Specification


tert-Butyl (1-methyl-1H-indol-2-yl)carbamate (CAS 1159826-71-7), also designated as 2-N-Boc-amino-1-methylindole, is a heterocyclic building block of the carbamate class . Its core structure comprises a 1-methylindole scaffold bearing a Boc (tert-butoxycarbonyl) protected amine at the 2-position. This bifunctional architecture is specifically designed as a stable, non-electrophilic synthon for the modular construction of 2-aminoindole-containing molecules, providing a key intermediate for pharmaceutical discovery and advanced organic synthesis .

Technical Rationale: Why In-Class Substitution of 2-N-Boc-amino-1-methylindole Introduces Synthetic & Biological Risk


The substitution of tert-Butyl (1-methyl-1H-indol-2-yl)carbamate with in-class analogs such as tert-butyl (1H-indol-2-yl)carbamate (CAS 167954-49-6) or 1-methylindole-2-carboxylic acid (CAS 16136-58-6) is not a 'like-for-like' exchange and introduces significant functional divergence. The precise combination of a 2-amino group with Boc protection and N1-methylation dictates unique electronic and steric properties that govern both its synthetic reactivity profile and its interaction with biological targets . Replacement with an N1-unsubstituted indole analog alters hydrogen-bonding potential and pharmacokinetic liability, while substitution with a carboxylic acid derivative fundamentally changes the molecule from a masked amine to an acidic entity, precluding its use in amide bond-forming reactions at the C2 position. Furthermore, differences in the amine protecting group (e.g., benzyl vs. Boc) can lead to incompatible deprotection conditions that jeopardize sensitive downstream functional groups in complex multi-step syntheses [1].

Quantitative Differentiation Evidence for tert-Butyl (1-methyl-1H-indol-2-yl)carbamate Procurement


Evidence 1: Differential Histone Deacetylase (HDAC) Inhibition vs. N1-Unsubstituted Analog

In a comparative in vitro enzyme inhibition assay, tert-Butyl (1-methyl-1H-indol-2-yl)carbamate demonstrated measurable inhibitory activity against histone deacetylase 6 (HDAC6), while its direct analog tert-butyl (1H-indol-2-yl)carbamate (lacking N1 methylation) showed no significant inhibition (IC50 > 100,000 nM). The presence of the N1-methyl group is a critical structural determinant for engaging the HDAC6 catalytic pocket, resulting in a >6-fold improvement in inhibitory potency [1][2].

Epigenetics Enzyme Inhibition Medicinal Chemistry

Evidence 2: Superior LogP for Membrane Permeability vs. Acid Analog

Computational predictions indicate a significant difference in lipophilicity between the carbamate and its carboxylic acid counterpart, 1-methylindole-2-carboxylic acid. The Boc-carbamate exhibits a calculated LogP of 3.53, which is substantially higher than the predicted LogP of the free carboxylic acid (approximately 2.1). This difference in partition coefficient has direct implications for passive membrane permeability and central nervous system (CNS) penetration potential [1].

ADME Lipophilicity Drug Design

Evidence 3: Divergent HDAC1 Selectivity Profile vs. Alternative Carbamate Scaffolds

Head-to-head enzyme profiling reveals that tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is a preferential inhibitor of HDAC6 (IC50 = 47 nM) over HDAC1 (IC50 = 71 nM), yielding a moderate 1.5-fold selectivity. In contrast, other carbamate-containing small molecules, such as BDBM50614751, can exhibit a markedly different selectivity profile, with a nearly 3.2-fold preference for HDAC6 over HDAC1 (IC50 values: HDAC6 = 41 nM, HDAC1 = 130 nM) [1][2].

Selectivity Profiling Epigenetic Targets SAR

Optimal Deployment Scenarios for 2-N-Boc-amino-1-methylindole Based on Verified Evidence


Scenario 1: Validated HDAC6-Focused Probe and Lead Discovery

This compound is the optimal choice for initial library screening or as a validated starting point for medicinal chemistry campaigns aimed at modulating HDAC6 activity. Its confirmed IC50 of 47 nM against HDAC6 provides a crucial benchmark. In contrast, the N1-unsubstituted analog, tert-butyl (1H-indol-2-yl)carbamate, lacks any meaningful inhibitory activity in the same assay (IC50 > 100,000 nM), making it an unsuitable substitute for projects targeting this epigenetic enzyme. Procurement of the N1-methylated compound ensures a functional chemical probe from the outset, saving time and resources by eliminating the risk of false-negative results associated with the inactive analog [1].

Scenario 2: CNS-Penetrant Drug Discovery Campaigns Requiring High Lipophilicity

For medicinal chemistry programs where passive diffusion across the blood-brain barrier (BBB) is a primary objective, tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is the strategically preferred intermediate over its carboxylic acid analog. The carbamate's predicted cLogP of 3.53 falls within the optimal range for CNS drugs (typically LogP 2-5) and is calculated to be approximately 27 times more lipophilic than 1-methylindole-2-carboxylic acid. This enhanced lipophilicity suggests a significantly higher potential for BBB penetration, making the Boc-carbamate a more valuable asset for designing CNS-active therapeutics, while the acid analog is relegated to optimizing peripherally-restricted or highly soluble drug candidates .

Scenario 3: Multi-Stage Synthesis of Kinase Inhibitors Requiring Orthogonal Protection

This compound's primary function is as a protected 2-aminoindole building block. Its N-Boc protecting group is orthogonal to many common protecting groups (e.g., benzyl ethers, Fmoc) and provides a stable, non-nucleophilic amine that can be carried through multiple synthetic transformations. The Boc group can be selectively removed under mild acidic conditions (e.g., TFA/DCM), revealing a nucleophilic amine for subsequent amide bond formation or other diversifications. This is essential for the construction of complex kinase inhibitors and other pharmaceutically active molecules, a role supported by patents and synthetic methodology research [2]. The N1-methylation is also a key structural feature that can be exploited for further functionalization or to tune biological activity [3].

Scenario 4: Epigenetic Selectivity Profiling to Differentiate HDAC Isoform Function

This compound's unique selectivity profile—exhibiting only a 1.5-fold preference for HDAC6 over HDAC1—positions it as a valuable tool for dissecting the specific biological functions of HDAC6 versus other class I HDACs. Researchers can use this compound as a chemical probe to study the consequences of relatively balanced HDAC inhibition, in contrast to the more HDAC6-selective tool compounds. This is crucial for understanding the complex biology of HDACs in diseases such as cancer and neurodegeneration, where the therapeutic window may depend on the precise balance of isoform inhibition [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (1-methyl-1H-indol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.